molecular formula C5H13NO B3141647 (2S,3R)-3-aminopentan-2-ol CAS No. 482615-46-3

(2S,3R)-3-aminopentan-2-ol

Cat. No. B3141647
CAS RN: 482615-46-3
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-3-aminopentan-2-ol” is a chiral compound, which means it has a non-superimposable mirror image. The “(2S,3R)” notation indicates the configuration of the chiral centers in the molecule . This compound contains an amino group (-NH2) and a hydroxyl group (-OH), making it both an amine and an alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-carbon chain (pentane) with an amino group attached to the third carbon and a hydroxyl group attached to the second carbon . The “(2S,3R)” notation indicates the spatial arrangement of these groups around the chiral centers .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present. As an amine and an alcohol, this compound could participate in a variety of reactions, including condensation reactions, substitution reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups and stereochemistry. For example, the presence of an amino group and a hydroxyl group could confer polarity and hydrogen bonding capabilities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : (2S,3R)-3-Aminopentan-2-ol has been synthesized through various chemical reactions, including Mannich reaction, resolution, Grignard reaction, etc., as demonstrated in the synthesis of its derivatives (Fang Ling, 2011). This indicates its potential in complex organic synthesis processes.

  • Biocatalytic Synthesis : The compound plays a role in the biocatalytic synthesis of chiral amino alcohols, an important class of biochemicals and pharmaceutical intermediates. The process involves engineered bacteria and offers an environmentally friendly alternative to chemical synthesis (Mark E. Smith et al., 2010).

Biochemical Applications

  • Enzymatic Interactions : The action of enzymes like L-aminoacylase on stereoisomers of compounds related to this compound has been studied, leading to the production of stereochemically pure compounds. This has implications in the synthesis of specific amino acids and alcohols (M. Bakke et al., 1999).

  • Microbial Engineering : In microbial engineering, derivatives of this compound are involved in the production of pentanol isomers, which have potential applications as biofuels. This area of research is looking into enhancing the production efficiency of these biofuels through metabolic engineering (A. Cann & J. Liao, 2009).

Medicinal Chemistry

  • Antifungal Activity : Some derivatives of this compound exhibit significant antifungal activity. For instance, (2S,3R)-2-aminododecan-3-ol has been synthesized and tested against various Candida strains, showing efficacy comparable to standard antifungal drugs (T. V. Reddy et al., 2012).

  • Natural Sources and Bioactivity : This compound has also been isolated from natural sources like the ascidian Clavelina oblonga, demonstrating notable antifungal properties, highlighting its potential in developing new antifungal agents (M. H. Kossuga et al., 2004).

Mechanism of Action

The mechanism of action of “(2S,3R)-3-aminopentan-2-ol” would depend on its use. For example, if it were used as a pharmaceutical agent, its mechanism of action could involve interactions with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with “(2S,3R)-3-aminopentan-2-ol” would depend on factors such as its concentration, the route of exposure, and individual susceptibility . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

Future research on “(2S,3R)-3-aminopentan-2-ol” could explore its potential applications in various fields, such as pharmaceuticals or materials science. Additionally, studies could investigate more efficient or environmentally friendly methods for its synthesis .

properties

IUPAC Name

(2S,3R)-3-aminopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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